(3-Fluorophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGURIXOPQPLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655651 | |
| Record name | 1-(3-Fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919353-99-4 | |
| Record name | 3-Fluorobenzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919353-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluorophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Fluorophenyl Methanesulfonamide and Its Analogues
Established Synthetic Routes for (3-Fluorophenyl)methanesulfonamide
The primary methods for forming the core structure of this compound involve the creation of the sulfonamide bond, typically by reacting an amine with a sulfonyl chloride or by alkylating a sulfonamide.
A common and effective pathway to this compound begins with the corresponding benzyl (B1604629) alcohol, (3-Fluorophenyl)methanol. This multi-step process first involves converting the alcohol into a more reactive leaving group, typically a halide.
The synthesis proceeds as follows:
Halogenation of the Alcohol: (3-Fluorophenyl)methanol is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), to convert the hydroxyl group into a benzyl halide (e.g., 3-fluorobenzyl chloride or 3-fluorobenzyl bromide).
Nucleophilic Substitution: The resulting 3-fluorobenzyl halide is then reacted with a salt of methanesulfonamide (B31651), such as sodium methanesulfonamide, in a suitable polar aprotic solvent like dimethylformamide (DMF). The sulfonamide anion acts as a nucleophile, displacing the halide to form the desired N-(3-fluorobenzyl)methanesulfonamide product.
This sequence is a standard method for N-alkylation of sulfonamides and provides a reliable route to the target compound from a readily available starting material. A patent for a substituted 3-fluorophenyl methanol (B129727) compound outlines its utility as a precursor in more complex syntheses. google.com
The most direct and widely employed strategy for constructing sulfonamides involves the reaction between an amine and a sulfonyl chloride. For this compound, this can be achieved in two ways:
Route A: From 3-Fluorobenzylamine (B89504): 3-Fluorobenzylamine is reacted with methanesulfonyl chloride. In this reaction, the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Route B: From (3-Fluorophenyl)methanesulfonyl Chloride: While less common for this specific molecule, an alternative approach involves reacting (3-fluorophenyl)methanesulfonyl chloride with ammonia (B1221849) or an ammonia equivalent.
The first route is generally preferred due to the commercial availability and straightforward reactivity of 3-fluorobenzylamine and methanesulfonyl chloride. This method is a cornerstone of sulfonamide synthesis and is noted for its efficiency and broad applicability. organic-chemistry.org
Table 1: Key Reagents in Established Synthetic Routes
| Role | Reagent Name | Chemical Formula | Starting Material |
| Precursor Alcohol | (3-Fluorophenyl)methanol | C₇H₇FO | (3-Fluorophenyl)methanol Analogues |
| Precursor Amine | 3-Fluorobenzylamine | C₇H₈FN | General Sulfonamide Formation |
| Sulfonylating Agent | Methanesulfonyl chloride | CH₃ClO₂S | General Sulfonamide Formation |
| Halogenating Agent | Thionyl chloride | SOCl₂ | (3-Fluorophenyl)methanol Analogues |
| Base | Pyridine | C₅H₅N | General Sulfonamide Formation |
Functional Group Transformations and Derivatization Strategies
Once the this compound core is assembled, its structure can be further modified to create a library of analogues. These transformations target either the sulfonamide nitrogen or the aromatic ring.
For analogues that contain an additional amino group on the phenyl ring (e.g., 4-amino-3-fluorophenyl)methanesulfonamide), the exocyclic amine provides a handle for further functionalization. N-acylation is a common transformation used to introduce a variety of acyl groups.
This reaction is typically carried out by treating the amino-substituted this compound with an acylating agent such as an acid chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) in the presence of a base. The amino group is significantly more nucleophilic than the sulfonamide nitrogen, allowing for selective acylation at the desired position. This strategy is valuable for building more complex molecules where the acyl group can modulate the compound's properties or serve as a linker. google.com
The aromatic ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups.
Halogenation: The introduction of another halogen atom (e.g., chlorine, bromine) onto the fluorophenyl ring can be achieved using standard electrophilic halogenation conditions. nih.gov The directing effects of the existing fluorine and methanesulfonamidomethyl substituents will govern the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the electron-withdrawing nature of the sulfonamide group can influence the regioselectivity.
Sulfamoylation: While direct sulfamoylation of the this compound ring is challenging, related strategies often involve synthesizing the ring with the desired substitution pattern already in place. For instance, starting with an appropriately substituted aniline, one could perform diazotization followed by a Sandmeyer-type reaction to install a sulfonyl chloride, which can then be converted to a sulfonamide.
For the synthesis of more complex, highly substituted analogues, metalation provides a powerful tool. Directed ortho-metalation (DoM) is a particularly relevant strategy. In this approach, a substituent on the aromatic ring directs a strong base (typically an organolithium reagent like n-butyllithium or s-butyllithium) to deprotonate an adjacent ortho position.
The sulfonamide moiety itself can act as a directed metalation group (DMG). The acidic N-H proton of the sulfonamide is typically removed first, and a second equivalent of base can then deprotonate the ortho position on the aromatic ring. The resulting aryllithium or related organometallic species is a potent nucleophile that can react with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), allowing for the precise installation of new carbon-carbon or carbon-heteroatom bonds. This method offers a regiocontrolled route to complex derivatives that are inaccessible through classical electrophilic substitution. arctomsci.com
Advanced Synthetic Techniques for Diverse Analog Development
The creation of a library of this compound derivatives often requires sophisticated synthetic approaches to introduce a variety of functional groups and structural motifs.
Multi-step synthesis is a cornerstone of medicinal chemistry, enabling the construction of complex molecules from simpler starting materials. The synthesis of novel derivatives of this compound often involves a sequence of reactions to build the target molecule. researchgate.net
A general strategy for creating analogues could start with a core structure, such as (3-Fluorophenyl)methanamine, which can then be elaborated through various reactions. For instance, the synthesis of novel sulfonamide analogues has been achieved by reacting reduced products of starting materials with various sulfonyl chlorides. researchgate.net This approach allows for the introduction of diverse substituents on the sulfonamide group.
One common multi-step sequence involves the following key transformations:
Sulfonylation of an Amine: The primary amino group of a precursor molecule, such as a derivative of 3-fluorobenzylamine, can be reacted with a methanesulfonyl chloride in the presence of a base to form the methanesulfonamide bond.
Functional Group Interconversion: Existing functional groups on the aromatic ring or other parts of the molecule can be modified. For example, a nitro group could be reduced to an amine, which can then be further functionalized. researchgate.net
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups.
The use of flow chemistry is an emerging technique that can streamline multi-step syntheses by allowing reactions to be performed in a continuous sequence without the need for isolation and purification of intermediates at each step. syrris.jp This can significantly reduce reaction times and improve yields. tue.nlsyrris.jp
Table 1: Examples of Multi-step Synthetic Approaches for Sulfonamide Derivatives
| Starting Material | Key Reactions | Product Type |
| Acetanilide | Electrophilic Aromatic Substitution, Sulfonylation, Amide Hydrolysis | Sulfanilamide |
| p-Nitrobenzoyl chloride | Reduction, Sulfonylation | Novel Sulfonamides researchgate.net |
| Homophenylalanine derivative | Amide Coupling, Deprotection | ACE Inhibitors tue.nl |
| (3-Fluorophenyl)methanamine | Sulfonylation, Functional Group Modification | This compound Analogues |
This table provides illustrative examples of synthetic strategies that can be adapted for the synthesis of this compound derivatives.
When synthesizing analogues of this compound that contain chiral centers, controlling the stereochemistry is of paramount importance. The biological activity of stereoisomers can differ significantly.
The introduction of stereocenters can occur at various stages of the synthesis. For example, if a chiral starting material is used, its stereochemistry must be maintained throughout the reaction sequence. Alternatively, asymmetric reactions can be employed to create a specific stereoisomer. rsc.org
Common strategies for controlling stereochemistry include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to introduce stereocenters. rsc.org
Asymmetric Catalysis: Employing chiral catalysts, such as enzymes or metal-ligand complexes, to induce enantioselectivity in a reaction. For instance, manganese-based catalysts have been used for the asymmetric hydrogenation of ketones to produce chiral alcohols. rsc.org Carbonyl reductases can be used for the enzymatic synthesis of chiral hydroxypiperidines. rsc.org
Diastereoselective Reactions: Designing reactions that favor the formation of one diastereomer over another. This can be achieved by controlling the reaction conditions or using chiral auxiliaries. A diastereoselective seleno-Michael/aldol reaction has been used in the synthesis of unsaturated carbasugars. rsc.org
Resolution: Separating a racemic mixture of enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. rsc.org
The racemization barrier of the final product should also be considered, as some chiral molecules can interconvert between enantiomers under certain conditions. rsc.org
Table 2: Methods for Stereocontrol in Synthesis
| Method | Description | Example |
| Asymmetric Catalysis | Use of chiral catalysts to favor one enantiomer. | Mn(I)-catalyzed asymmetric hydrogenation of ketones. rsc.org |
| Enzymatic Synthesis | Use of enzymes for stereoselective transformations. | Carbonyl reductase-catalyzed reduction for chiral hydroxypiperidines. rsc.org |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Synthesis and resolution of a 1,1′-biazulene analogue of BINOL. rsc.org |
| Diastereoselective Reactions | Reactions designed to favor one diastereomer. | Diastereoselective seleno-Michael/aldol reaction for carbasugar synthesis. rsc.org |
This table highlights key techniques for controlling stereochemistry in the synthesis of chiral molecules related to this compound.
Analytical and Purification Strategies in Synthetic Research
The isolation and characterization of pure synthetic products are critical steps in the research and development of new chemical entities. A variety of analytical and purification techniques are employed to ensure the identity and purity of this compound and its analogues.
Purification Techniques:
Solid-Phase Extraction (SPE): A common technique for sample clean-up and concentration. researchgate.netnih.gov SPE cartridges, such as Oasis HLB and C18, are frequently used for the extraction of sulfonamides from various matrices. researchgate.net
Liquid-Liquid Extraction (LLE): A fundamental method for separating compounds based on their differential solubility in two immiscible liquid phases. The pH of the aqueous phase is a critical parameter for the extraction of sulfonamides. researchgate.netoup.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A sample preparation method that has been shown to be effective for the analysis of sulfonamide residues. researchgate.net
Column Chromatography: A widely used technique for the purification of organic compounds. Normal-phase or reversed-phase chromatography can be used depending on the polarity of the target compound and impurities.
Crystallization: A powerful method for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals.
Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of compounds. quora.com Reversed-phase HPLC is commonly used to verify the purity of synthesized sulfonamide derivatives. mdpi.com
Gas Chromatography (GC): Another powerful chromatographic technique, often coupled with a mass spectrometer (GC-MS) for definitive identification. oup.comquora.com Derivatization may be necessary to increase the volatility of sulfonamides for GC analysis. oup.com
Mass Spectrometry (MS): Provides information about the molecular weight and structure of a compound. quora.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the detailed molecular structure of a compound. mdpi.com
UV-Visible Spectrophotometry: A simple and cost-effective method for the quantification of sulfonamides, often based on a colorimetric reaction like the Bratton-Marshall reaction. nih.govquora.comslideshare.net
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. researchgate.net
Table 3: Common Analytical and Purification Techniques for Sulfonamides
| Technique | Application |
| Solid-Phase Extraction (SPE) | Sample clean-up and pre-concentration. researchgate.netnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. quora.commdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification. oup.comquora.com |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation. mdpi.com |
| UV-Visible Spectrophotometry | Quantification. nih.govquora.comslideshare.net |
This table summarizes key analytical and purification methods used in the synthetic research of sulfonamides.
Exploration of Biological Activities and Molecular Mechanisms
Enzyme Inhibition Studies
Autotaxin Inhibition by N-(2-Amino-3-fluorophenyl)methanesulfonamide and Related Analogues
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including fibrosis. nih.govmdpi.com The inhibition of ATX is a promising therapeutic strategy for diseases such as idiopathic pulmonary fibrosis. nih.gov
N-(2-Amino-3-fluorophenyl)methanesulfonamide and its analogues have been investigated as inhibitors of ATX. bldpharm.comchemicalbook.com Research has led to the discovery of potent ATX inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the low nanomolar range. For instance, Autotaxin-IN-3 has been reported to have an IC50 of 2.4 nM. glpbio.com The development of these inhibitors often involves structure-based drug design and the screening of chemical libraries to identify novel chemical classes that can effectively target the ATX enzyme. nih.gov
Table 1: Autotaxin Inhibitory Activity of Selected Compounds
| Compound | IC50 (nM) | Target | Reference |
| Autotaxin-IN-3 | 2.4 | Autotaxin | glpbio.com |
| GLPG1690 | 131 | Autotaxin | nih.gov |
| S32826 | 5.6 | Autotaxin | mdpi.com |
Inhibition of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Components (MEK1, MEK2, ERK1, ERK2)
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. mdpi.comoncotarget.com
Derivatives of (3-Fluorophenyl)methanesulfonamide have been explored for their potential to inhibit key kinases in this pathway, namely MEK1, MEK2, ERK1, and ERK2. nih.govnih.govfrontiersin.org MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. nih.gov Inhibiting MEK or ERK can effectively block the downstream signaling that drives tumor growth. nih.govresearchgate.net
Several small molecule inhibitors targeting MEK1/2 have been developed, some of which incorporate structural features related to the this compound class. medchemexpress.com These inhibitors are often allosteric, binding to a pocket adjacent to the ATP-binding site, thereby locking the enzyme in an inactive conformation. nih.gov The efficacy of these inhibitors is demonstrated by their ability to decrease the proliferation of cancer cell lines with mutations in the MAPK pathway. nih.gov
Table 2: Activity of Selected MEK/ERK Pathway Inhibitors
| Inhibitor | Target(s) | Effect | Reference |
| PD184352 | MEK1/2 | Decreased cell proliferation and steroidogenesis | nih.gov |
| U0126 | MEK1/2 | Reverses tolerance and primes inflammatory cytokine expression | nih.gov |
| CI-1040 | MEK1/2 | Anti-inflammatory effects | frontiersin.org |
| RO4987655 | MEK1 | Potent and selective inhibition | nih.gov |
General Enzyme Inhibitory Potentials within the this compound Class
Beyond ATX and the MAPK/ERK pathway, the this compound scaffold has been incorporated into molecules designed to inhibit other enzymes. The structural and electronic properties of the fluorophenyl group can contribute to favorable binding interactions with various enzyme active sites. The sulfonyl fluoride (B91410) moiety, for example, is known to act as a covalent inhibitor of serine proteases. While not directly a sulfonamide, this highlights the reactivity of related functional groups.
The versatility of this chemical class allows for the generation of diverse libraries of compounds for screening against a wide range of enzymatic targets. nih.gov This approach has led to the identification of inhibitors for various enzymes, although specific examples beyond ATX and MAPK pathway components are less prominently documented in the context of the core this compound structure.
Receptor Modulation Investigations
APJ Receptor Agonism and Partial Agonism
The APJ receptor, also known as the apelin receptor, is a G protein-coupled receptor (GPCR) that plays a vital role in the cardiovascular system. nih.govmedchemexpress.com Its endogenous ligand is apelin. Activation of the APJ receptor can lead to beneficial effects such as vasodilation and positive inotropy. medchemexpress.com
Compounds incorporating the this compound moiety have been investigated as agonists and partial agonists of the APJ receptor. For example, N-[3-(2-Amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide is a known compound in this chemical space. epa.gov The design of small-molecule agonists for the APJ receptor is an active area of research, aiming to develop orally bioavailable drugs for cardiovascular diseases. nih.gov The this compound group can contribute to the desired pharmacokinetic and pharmacodynamic properties of these molecules.
Table 3: Activity of Selected APJ Receptor Modulators
| Compound | Activity | Receptor | Reference |
| CMF-019 | Potent Agonist | APJ | medchemexpress.com |
| MM54 | Competitive Antagonist | APJ | researchgate.netnih.gov |
| ELA Peptide | Co-agonist | APJ and GLP-1 | mdpi.com |
P2Y12 Receptor Antagonism by Pyridine (B92270) Analogues Incorporating a this compound Moiety
The P2Y12 receptor is a crucial platelet receptor involved in thrombosis. nih.gov Antagonists of the P2Y12 receptor are widely used as antiplatelet drugs to prevent heart attacks and strokes.
Novel pyridine derivatives that incorporate a this compound moiety have been synthesized and evaluated as P2Y12 receptor antagonists. google.com These compounds are designed to block the binding of ADP to the P2Y12 receptor, thereby inhibiting platelet activation and aggregation. The this compound group in these analogues can form key interactions within the ligand-binding pocket of the P2Y12 receptor, contributing to their antagonistic activity. nih.gov
Modulation of Intracellular Pathways and Processes
The therapeutic potential of a chemical compound is deeply rooted in its ability to interact with and modulate cellular machinery. For this compound and its related derivatives, research has uncovered a range of biological activities that stem from their influence on crucial intracellular pathways and processes. These activities span anti-inflammatory, antimicrobial, and anticancer effects, governed by complex molecular interactions.
The sulfonamide functional group is a key feature in several compounds known to modulate inflammatory pathways. One of the primary mechanisms for this activity involves the inhibition of inflammasomes, which are multiprotein complexes that trigger the release of pro-inflammatory cytokines. nih.gov For instance, certain sulfonylurea-containing compounds have been shown to selectively inhibit the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the subsequent maturation of interleukin-1β (IL-1β). nih.gov This targeted inhibition is a key strategy for controlling inflammation-driven diseases. nih.gov
The anti-inflammatory effects of related compounds can also be mediated through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK and p38, which are pivotal in cell proliferation and inflammatory responses. mdpi.com Furthermore, studies on various natural and synthetic compounds demonstrate the ability to down-regulate the expression of pro-inflammatory cytokines like IL-1β and IL-6 while increasing anti-inflammatory mediators such as Transforming Growth Factor-β1 (TGF-β1). nih.gov This modulation can be achieved by influencing upstream signaling pathways like PI3K/AKT/NF-κB, which orchestrates the gene expression involved in the inflammatory response. researchgate.netmdpi.com
Another critical aspect of inflammation is oxidative stress. Compounds can exert anti-inflammatory effects by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov This is often accomplished by inhibiting ROS-producing enzymes like cyclooxygenase-2 (COX-2) and NADPH oxidase 2 (Nox-2), and by bolstering the cell's natural antioxidant defenses, such as increasing the synthesis of glutathione (B108866) (GSH). nih.govmdpi.com
Table 1: Examples of Inflammatory Pathway Modulation by Related Compounds
| Modulatory Action | Target Pathway/Molecule | Observed Effect | Reference |
| Inflammasome Inhibition | NLRP3 Inflammasome | Reduced IL-1β secretion | nih.gov |
| Signal Transduction | PI3K/AKT/NF-κB | Reprogramming of macrophage polarization | researchgate.net |
| Cytokine Regulation | IL-1β, IL-6, TGF-β1 | Down-regulation of pro-inflammatory cytokines, up-regulation of anti-inflammatory cytokines | nih.gov |
| Oxidative Stress | COX-2, Nox-2, GSH | Inhibition of ROS-producing enzymes, increased antioxidant levels | nih.govmdpi.com |
Potential Antimicrobial Activity of this compound Derivatives
Derivatives incorporating the fluorophenyl moiety have shown promise as antimicrobial agents. A series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds, which are chalcone (B49325) derivatives, were synthesized and evaluated for their antimicrobial properties. researchgate.net
These compounds were tested against a panel of Gram-positive pathogenic bacteria, including Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis, using the Kirby-Bauer disc diffusion method. researchgate.net The results indicated that many of the synthesized derivatives displayed significant antibacterial activity. Notably, the presence and position of substituents on the phenyl rings were found to influence the degree of antimicrobial action, with one 3-bromo substituted compound showing excellent activity against Enterococcus. researchgate.net Research into other halogenated compounds, such as chlorinated flavones, corroborates the finding that halogenation can enhance antimicrobial efficacy, with the specific position of the halogen atom significantly influencing bioactivity. nih.gov
Table 2: Antimicrobial Screening of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one Derivatives
| Bacterial Strain | Activity Level | Reference |
| Bacillus subtilis | Excellent | researchgate.net |
| Staphylococcus aureus | Significant | researchgate.net |
| Enterococcus faecalis | Excellent (with 3-Br substitution) | researchgate.net |
| Klebsiella pneumoniae | Moderate | researchgate.net |
| Proteus mirabilis | Moderate | researchgate.net |
Proapoptotic Mechanisms Evidenced in Related Chalconesulfonamides
Chalconesulfonamides, which combine the chalcone scaffold with a sulfonamide group, have emerged as potent proapoptotic agents in cancer cell lines. nih.gov Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells and involves two primary signaling cascades: the extrinsic and intrinsic pathways. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the cell death program. nih.gov
A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov Studies on a specific chalconesulfonamide, compound 7e, demonstrated that it induces PARP cleavage in breast cancer cells, confirming its proapoptotic activity. nih.gov This activity is further supported by the compound's effect on survival signaling pathways. The research showed that treatment with compound 7e led to a decrease in phosphorylated AKT, a kinase that plays a crucial role in promoting tumor cell survival and proliferation. nih.gov By inhibiting this pro-survival signal, chalconesulfonamides can effectively tilt the cellular balance towards apoptosis.
Table 3: Proapoptotic Effects of Lead Chalconesulfonamide (7e)
| Molecular Marker | Effect of Compound 7e | Cellular Outcome | Reference |
| PARP | Increased cleavage | Induction of apoptosis | nih.gov |
| Phosphorylated AKT | Decreased levels | Inhibition of cell survival signals | nih.gov |
| Bcl-2 | Evaluation performed | Marker of cell death regulation | nih.gov |
Estrogen Receptor Alpha (ERα) Expression Modulation by Related Sulfonamides
The estrogen receptor alpha (ERα) is a ligand-activated transcription factor that plays a critical role in the growth of certain cancers, particularly breast cancer. nih.govnih.gov Modulating its activity or expression is a key therapeutic strategy. Chalconesulfonamides have shown potent antiestrogenic activity by directly reducing the expression of ERα. nih.gov This down-regulation of the ERα/GREB1 axis disrupts the hormone-driven growth signals in cancer cells. nih.gov
The mechanisms behind such modulation can be multifaceted. Research on other sulfur-containing compounds like sulforaphane (B1684495) reveals that ERα expression can be inhibited at both the transcriptional and post-translational levels. nih.gov Sulforaphane was found to decrease ERα mRNA transcription and also promote the degradation of the ERα protein through the proteasome pathway. nih.gov This dual action provides an effective means of shutting down estrogen signaling in cancer cells. The ability of sulfonamide-related structures to induce these conformational changes and degradation highlights their potential in treating hormone-dependent cancers. nih.govnih.gov
The circadian clock is an internal timekeeping system that regulates a vast array of physiological processes, including metabolism. nih.gov This system is driven by a core set of transcription factors, primarily the CLOCK-BMAL1 heterodimer. nih.govnih.gov This complex rhythmically controls the expression of numerous genes, including those central to lipid metabolism. nih.gov
There is a close, bidirectional relationship between the circadian clock and lipid metabolic pathways. nih.gov The CLOCK-BMAL1 complex can activate the expression of key metabolic regulators like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Proteins (SREBPs), which in turn control fatty acid synthesis and oxidation. nih.gov Disruption of these circadian rhythms is linked to metabolic diseases. While direct studies on this compound are pending, the sulfonamide class of drugs is known to interact with various metabolic processes. Given that many enzymes involved in drug, glucose, and lipid metabolism are under circadian control, the timing of drug administration can significantly influence its effectiveness and metabolism. mit.edu Understanding how a compound might influence the core clock genes or the metabolic pathways they regulate is a growing area of pharmacological research. nih.govnih.gov
Structured RNA motifs are increasingly recognized as viable drug targets. nih.gov One of the most studied is the HIV-1 Trans Activation Response (TAR) element, a hairpin structure in the 5' untranslated region of the HIV-1 genome that is crucial for viral transcription and replication. nih.govnih.gov
Screening of small molecule libraries has led to the identification of novel chemotypes that can selectively bind to the TAR RNA hairpin. nih.gov One such compound, a thienopyridine derivative, was found to bind and stabilize the TAR hairpin with a micromolar dissociation constant (Kd of 2.4 μM). nih.gov Importantly, its activity is derived from hydrophobic and aromatic substituents rather than the cationic charges typically found in RNA-binding molecules. nih.gov
Techniques such as Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) have been used to map the binding interaction precisely to the TAR hairpin, confirming that the molecule does not broadly disrupt other RNA structures in the viral genome. nih.govcapes.gov.br Cell-based assays further showed that this compound could inhibit the cytopathic effects of HIV in T lymphocytes, demonstrating the therapeutic potential of targeting viral RNA with specifically designed small molecules. nih.gov
Table 4: Characteristics of a Novel HIV-1 TAR RNA-Binding Small Molecule
| Property | Finding | Significance | Reference |
| Compound Class | Thienopyridine | Novel chemotype for RNA binding | nih.gov |
| Binding Target | HIV-1 TAR RNA hairpin | Specific interaction with a key viral RNA element | nih.gov |
| Binding Affinity (Kd) | 2.4 μM | Demonstrates significant binding strength | nih.gov |
| Mechanism of Action | Inhibition of HIV-induced cytopathicity | Translates binding into antiviral activity | nih.gov |
| Structural Basis | Hydrophobic and aromatic substituents | Not reliant on typical cationic interactions | nih.gov |
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Pharmacophoric Groups and Structural Motifs for Biological Activity
The biological activity of (3-Fluorophenyl)methanesulfonamide and its derivatives is intrinsically linked to two key pharmacophoric components: the 3-fluorophenyl ring and the methanesulfonamide (B31651) moiety .
The methanesulfonamide group (-SO₂NHCH₃) is a critical feature, often acting as a hydrogen bond donor and acceptor, enabling interactions with biological targets. In a broader context, sulfonamides are known to target a range of proteins implicated in cancer, such as tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases. nih.gov The methanesulfonamide moiety, in particular, has been shown to be a key component in analogues of natural alkaloids like cryptopleurine, where it enhances the growth inhibition of human cancer cells. acs.org This suggests that the acidity of the amide proton within this group could be crucial for potent biological activity. acs.org
The phenyl ring provides a scaffold for orienting the molecule within a receptor's binding pocket. The substitution pattern on this ring is pivotal for modulating activity. The presence of a fluorine atom at the meta-position (3-position) is particularly significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic profiles (such as membrane permeability and bioavailability), and increase binding affinity to target proteins. nih.gov Specifically, a meta-fluoro substitution on the phenyl ring of biphenyl (B1667301) methylene (B1212753) imidazoles has been found to improve their inhibitory activity against CYP17, an enzyme involved in prostate cancer. epa.gov This suggests that the 3-fluoro substituent in this compound likely plays a important role in its biological effects.
Impact of Substituent Modifications on Inhibitory Potency and Receptor Affinity
The modification of substituents on the this compound scaffold can profoundly influence its inhibitory potency and receptor affinity.
Fluorine Substitution: The position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. While meta-substitution often enhances activity, ortho-substitution has been shown to decrease potency in some classes of compounds. epa.gov The high electronegativity of fluorine can lead to favorable interactions with protein residues and can also influence the electronic properties of the entire molecule, affecting its binding characteristics. nih.gov Studies on fluorinated isatins have demonstrated that ortho-fluoro substitution can lead to significant cytotoxic action against tumor cells. mdpi.com
Sulfonamide Group Modifications: Altering the sulfonamide moiety can also lead to significant changes in activity. For instance, bulkier substituents on the sulfonamide nitrogen can be detrimental to potency, as seen in phenanthrene-based anticancer agents where isopropylsulfonamide and benzenesulfonamide (B165840) analogues were less potent than the corresponding methanesulfonamide. acs.org This indicates that steric hindrance around the sulfonamide group is a key factor to consider in ligand design.
The following table summarizes the impact of key substituent modifications on the activity of related sulfonamide compounds:
| Compound Class | Modification | Impact on Activity | Reference |
| Biphenyl Methylene Imidazoles | meta-Fluoro substitution on phenyl ring | Improved CYP17 inhibitory activity | epa.gov |
| Biphenyl Methylene Imidazoles | ortho-Fluoro substitution on phenyl ring | Decreased CYP17 inhibitory activity | epa.gov |
| Phenanthrene (B1679779) Analogues | Replacement of methanesulfonamide with bulkier sulfonamides (e.g., isopropyl, benzene) | Substantially decreased anticancer potency | acs.org |
| Fluorinated Isatins | ortho-Fluoro substitution | Significant cytotoxic action | mdpi.com |
Comparative Analysis with Structurally Related Sulfonamides and Analogues
A comparative analysis of this compound with other structurally related sulfonamides provides valuable insights into the SAR.
For instance, in a study of sulfonamide derivatives as anticancer agents, compounds with a thiophene (B33073) ring attached to the sulfonamide group exhibited greater anticancer potential than those with a phenyl ring. nih.gov This highlights that the nature of the aromatic ring system is a key determinant of activity.
When compared to other halogenated derivatives, the position of the halogen atom is paramount. For example, in benzofuran (B130515) derivatives, the specific placement of a bromine, chlorine, or fluorine atom significantly increased anticancer activities, likely due to the formation of halogen bonds which improve binding affinity. nih.gov
The table below presents a comparative overview of the anticancer activity of various sulfonamide-containing compounds.
| Compound/Analog Class | Key Structural Features | Observed Anticancer Activity | Reference |
| N-ethyl toluene-4-sulphonamide | Phenyl ring attached to sulfonamide | Significant cytotoxic activity | nih.gov |
| 2,5-Dichlorothiophene-3-sulphonamide | Thiophene ring attached to sulfonamide | More potent anticancer activity than phenyl analogue | nih.gov |
| Fluorinated quinazolinone–sulphonamide hybrids | Quinazolinone fused with sulfonamide, fluorinated | Good to moderate anticancer activity | researchgate.net |
| Methanesulfonamide analogues of cryptopleurine | Methanesulfonamide group on a phenanthrene scaffold | Potent antiproliferative activity | acs.org |
Development of Predictive Structure-Activity Models
Predictive structure-activity relationship (SAR) models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in drug discovery for forecasting the biological activity of novel compounds. For sulfonamide derivatives, 3D-QSAR studies have been employed to understand the relationship between their three-dimensional structure and anticancer activity.
These models typically analyze the steric and electrostatic fields of a series of compounds to derive a mathematical equation that correlates these properties with their biological activity. For example, in a study of fluorinated quinazolinone–sulphonamide hybrids, C log P (a measure of lipophilicity) was a key parameter in interpreting the results of their anticancer activity. researchgate.net
Molecular docking and molecular dynamics simulations are also employed to visualize the binding modes of sulfonamide derivatives within their target proteins and to understand the key interactions that govern their inhibitory potential. nih.gov These computational methods can guide the design of new analogues with improved potency and selectivity. For instance, docking studies of biphenyl methylene imidazole-type CYP17 inhibitors suggested multipolar interactions between the fluorine atom and key amino acid residues in the active site, explaining the enhanced activity of the meta-fluoro substituted compounds. epa.gov
The development of such predictive models for this compound and its analogues would be invaluable for the rational design of more effective anticancer agents.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Protein Binding Prediction and Affinity Assessment
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as a (3-Fluorophenyl)methanesulfonamide derivative, to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov
In studies on related sulfonamide compounds, molecular docking has been successfully employed to predict binding affinities and understand key interactions with various protein targets. For instance, a study on N-substituted sulfonamides as potential anticancer therapeutics revealed binding affinities ranging from -6.8 to -8.2 kcal/mol towards carbonic anhydrase. nih.gov These simulations can provide valuable insights into the specific amino acid residues that interact with the ligand, which is crucial for structure-based drug design. researchgate.net
Illustrative Molecular Docking Data for a Structurally Related Sulfonamide Analog
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| N-(4-acetylphenyl)methanesulfonamide | Carbonic Anhydrase II | -7.5 | His94, His96, His119, Thr199, Thr200 |
| 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate | PDGFRα | -8.9 | Asp836, Cys677, Val659 |
| 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate | Aurora A | -9.2 | Arg220, Thr217, Ala213 |
This data is illustrative and based on studies of analogous compounds.
Elucidation of Mechanistic Insights through Computational Approaches
Computational methods can offer a detailed understanding of the mechanism of action of a drug molecule at the atomic level. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to investigate the electronic properties, reactivity, and conformational dynamics of a molecule like this compound.
DFT calculations can be employed to determine the molecular geometry, electronic structure, and vibrational frequencies of the compound. These insights are fundamental to understanding its chemical behavior and potential interactions with a biological target. researchgate.net For example, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the electron-donating and accepting capabilities of the molecule, which are crucial for its reactivity.
Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can reveal the stability of the binding pose predicted by molecular docking and identify key conformational changes that may occur upon ligand binding. als-journal.com A study on sulfonamide-based indolinone derivatives used MD simulations to confirm the stability of the ligand-receptor complexes.
In Silico Screening and Virtual Ligand Design for this compound Scaffolds
In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This method is a cost-effective way to prioritize compounds for experimental screening. For a scaffold like this compound, virtual screening could be used to explore a vast chemical space of potential derivatives to identify those with improved binding affinity or selectivity for a specific target.
Ligand-based virtual screening can be performed when the structure of the target protein is unknown. This approach uses the information from known active compounds to identify new ones with similar properties. nih.gov Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein to dock and score a library of potential ligands. researchgate.net
The insights gained from molecular docking and mechanistic studies of this compound and its analogs can be used to design novel ligands with enhanced properties. By understanding the key structural features required for binding, medicinal chemists can rationally design new molecules with improved potency and reduced off-target effects. This iterative process of computational design, synthesis, and experimental testing is a cornerstone of modern drug discovery.
Applications in Contemporary Drug Discovery and Chemical Biology
Role as a Lead Compound for Therapeutic Agent Development Targeting Specific Enzymes and Receptors
(3-Fluorophenyl)methanesulfonamide has served as a foundational structure, or lead compound, for the development of more complex molecules designed to interact with specific biological targets, such as enzymes and receptors. A notable example is in the development of inhibitors for the mitogen-activated protein kinase (MAPK/ERK) pathway, which is often dysregulated in various cancers and other hyperproliferative disorders. The core structure of this compound has been incorporated into more elaborate molecules designed to inhibit MEK, a key kinase in this pathway. nih.gov
Furthermore, derivatives of this compound have been investigated for their potential to modulate the activity of the APJ receptor, a G protein-coupled receptor implicated in cardiovascular regulation and other physiological processes. In this context, this compound acts as a crucial starting material for the synthesis of APJ receptor agonists. smolecule.com Another area of exploration involves its use in creating inhibitors for autotaxin, an enzyme involved in cancer progression and inflammation. The related compound, N-(2-Amino-3-fluorophenyl)methanesulfonamide, has been identified as a lead candidate for developing potent autotaxin inhibitors.
Derivatives of methanesulfonamide (B31651) have also been synthesized and evaluated as inhibitors of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. nih.gov Although not directly this compound, this research highlights the therapeutic potential of the broader methanesulfonamide class of compounds.
Utility as a Chemical Probe in Biochemical Pathway Research and Disease Mechanism Elucidation
The this compound scaffold can be incorporated into chemical probes designed to investigate biochemical pathways and elucidate disease mechanisms. While direct use of the compound itself as a probe is not widely documented, its structural features are relevant to the design of such tools. For instance, the fluorosulfonyl group, a related chemical moiety, is utilized in chemical probes to covalently modify and identify protein targets.
The related compound, N-(2-Amino-3-fluorophenyl)methanesulfonamide, serves as a research tool for studying the role of autotaxin in various diseases. By inhibiting this enzyme, researchers can probe the downstream effects and better understand the biochemical pathways it regulates. Similarly, derivatives of this compound have been synthesized to create molecules that bind to the HIV-1 Trans Activation Response (TAR) RNA, aiding in the study of viral replication mechanisms. nih.gov
Significance as a Synthetic Intermediate for Novel Biologically Active Molecules
The primary and most significant role of this compound in the scientific landscape is as a synthetic intermediate. Its chemical structure allows for further modification and elaboration, making it a valuable building block for a wide array of more complex, biologically active molecules.
For example, it has been used in the synthesis of pyrazolopyridine derivatives that have shown potential as anti-cancer agents. nih.gov It is also a key intermediate in the preparation of compounds designed to modulate the APJ receptor. smolecule.com In another instance, a chlorinated version, 1-Chloro-N-(3-fluorophenyl)methanesulfonamide, was synthesized as an intermediate for creating compounds that target HIV-1 TAR RNA. nih.gov The versatility of the this compound core makes it an important component in the synthetic chemist's toolbox for generating novel molecular entities with therapeutic potential.
| Precursor Compound | Resulting Bioactive Molecule Class | Therapeutic Target |
| This compound | Pyrazolopyridine derivatives | Protein kinases (Anti-cancer) |
| This compound | APJ Receptor Modulators | APJ Receptor |
| 1-Chloro-N-(3-fluorophenyl)methanesulfonamide | Thieno[2,3-b]pyridine derivatives | HIV-1 TAR RNA |
| N-(2-Amino-3-fluorophenyl)methanesulfonamide | Autotaxin Inhibitors | Autotaxin |
Exploration in Preclinical Research for Specific Disease Areas (e.g., Cancer, Inflammation, Hyperproliferative Disorders)
The this compound scaffold has been integral to the preclinical exploration of new treatments for a range of diseases, most notably cancer, inflammation, and hyperproliferative disorders.
Cancer: Derivatives of this compound have been investigated for their anti-cancer properties. For instance, pyrazolopyridine derivatives synthesized from this intermediate have been explored for their potential in cancer treatment. nih.gov The related N-(2-Amino-3-fluorophenyl)methanesulfonamide is a precursor for autotaxin inhibitors, which are being studied for their role in halting cancer progression. The broader class of methanesulfonamide derivatives has been evaluated against various human cancer cell lines, including colon, larynx, and lung cancer cells. nih.gov
Inflammation: The link between autotaxin and inflammation suggests that inhibitors derived from the this compound scaffold could have anti-inflammatory applications. Additionally, a study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines showed anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov
Hyperproliferative Disorders: The MAPK/ERK pathway is a key driver of cell proliferation, and its inhibition is a major strategy for treating hyperproliferative disorders. As mentioned, this compound has been used as a structural basis for developing MEK inhibitors, which have direct relevance to these conditions. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Structural Diversity
The exploration of the therapeutic potential of (3-Fluorophenyl)methanesulfonamide and its analogs is intrinsically linked to the development of innovative and efficient synthetic strategies. While classical methods for the synthesis of sulfonamides are well-established, future research will likely focus on novel methodologies that offer greater structural diversity, improved yields, and more environmentally benign reaction conditions.
Recent advancements in synthetic organic chemistry, such as C-H activation and late-stage fluorination techniques, present exciting opportunities. mdpi.com The development of practical, metal-mediated fluorination methods could allow for the precise introduction of fluorine into complex organic molecules in the final steps of a synthesis, providing rapid access to a wide array of fluorinated analogs. mdpi.com Furthermore, novel catalytic systems, including the use of nanocatalysts, are being explored to streamline the synthesis of sulfonamide derivatives, potentially reducing reaction times and increasing efficiency.
Future synthetic endeavors will likely aim to create libraries of this compound derivatives with diverse substitutions on both the phenyl ring and the sulfonamide nitrogen. This will be crucial for comprehensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties.
Discovery of Unexplored Biological Targets and Mechanisms of Action
While the sulfonamide functional group is a well-known pharmacophore present in numerous approved drugs, the specific biological targets and mechanisms of action for this compound remain largely uncharted territory. semanticscholar.orgnih.gov A significant future direction will be the systematic screening of this compound and its derivatives against a broad panel of biological targets to identify novel therapeutic applications.
Protein kinases have emerged as a major class of drug targets, and high-throughput screening for kinase inhibitors is a well-established strategy in drug discovery. nih.gov Given that benzenesulfonamide (B165840) analogs have been identified as kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against specific kinases involved in disease pathways. nih.gov The unique electronic properties conferred by the fluorine atom could lead to selective interactions with the kinase active site.
Beyond kinases, other potential targets include carbonic anhydrases, which are inhibited by various sulfonamides and are implicated in conditions like cancer. rsc.org The exploration of novel biological targets will necessitate a multi-pronged approach, combining computational predictions with experimental validation through in vitro and cell-based assays.
Advanced Structure-Activity Relationship Studies for Rational Drug Design
A deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective drug candidates. Future research will need to move beyond preliminary screenings to conduct in-depth SAR studies on derivatives of this compound. These studies will systematically explore how modifications to the chemical structure impact biological activity.
Key areas of investigation will include the influence of the position and nature of substituents on the phenyl ring, as well as the effect of altering the substitution on the sulfonamide nitrogen. For instance, studies on N-phenyl aromatic amide derivatives have demonstrated that extensive SAR investigations can lead to the identification of highly potent inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov Similarly, detailed SAR studies on other sulfonamide-containing compounds have guided the development of potent inhibitors for various targets.
Computational tools such as molecular docking and molecular dynamics simulations will play a crucial role in rationalizing the observed SAR and predicting the binding modes of these compounds with their biological targets. nih.gov This synergy between experimental data and computational modeling will be instrumental in designing the next generation of therapeutics based on the this compound scaffold.
Integration with High-Throughput Screening and Omics Platforms for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound and its analogs, future research must integrate high-throughput screening (HTS) with advanced "omics" technologies. HTS allows for the rapid screening of large compound libraries against specific biological targets or in phenotypic assays, enabling the identification of initial "hits". researchgate.netnih.govwiley.comnih.govnih.gov
Following initial hit identification, omics platforms such as transcriptomics, proteomics, and metabolomics can provide a comprehensive profile of the cellular response to a compound. For example, transcriptional profiling can reveal changes in gene expression, offering insights into the pathways modulated by the compound and potentially identifying off-target effects. nih.gov Metabolomic studies can uncover alterations in cellular metabolism, which is particularly relevant for understanding the mechanism of action of drugs targeting metabolic enzymes. nih.gov
The integration of HTS and omics data presents a powerful strategy for early-stage drug discovery. This approach can help to prioritize lead compounds, identify potential safety liabilities early in the development process, and provide a deeper understanding of the compound's mechanism of action. By applying this integrated approach to the this compound scaffold, researchers can accelerate the journey from a promising chemical entity to a potential therapeutic agent.
Q & A
What are the common synthetic routes for preparing (3-Fluorophenyl)methanesulfonamide, and how do reaction conditions influence yield?
Basic
The synthesis typically involves reacting 3-fluoroaniline with methanesulfonyl chloride derivatives under basic conditions. For example, 1-chloro-N-(3-fluorophenyl)methanesulfonamide was synthesized by reacting 3-fluoroaniline with chloromethanesulfonyl chloride, followed by purification via silica gel column chromatography (hexanes/EtOAc), yielding 60% . Triethylamine is often used to neutralize HCl byproducts, and inert solvents like tetrahydrofuran (THF) improve reaction efficiency .
Advanced
Optimization of reaction parameters (e.g., temperature, stoichiometry, and solvent polarity) significantly impacts yield. For instance, using excess methanesulfonyl chloride in THF at 0°C minimizes side reactions like over-sulfonation. Post-reaction quenching with ice-water and extraction with dichloromethane enhances purity. Column chromatography with gradient elution (hexanes to EtOAc) resolves unreacted starting materials, as seen in yields ranging from 35% to 65% for structurally similar sulfonamides .
How can researchers validate the structural integrity of this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy is standard. For example, NMR of 1-chloro-N-(3-fluorophenyl)methanesulfonamide shows characteristic signals: δ 7.35 (td, ), 4.51 (s, CH), and fluorine-induced splitting in aromatic protons . Elemental analysis (C, H, N) confirms stoichiometric ratios, with deviations <0.4% indicating high purity .
Advanced
High-resolution mass spectrometry (HRMS) or ESI-MS provides exact mass verification (e.g., m/z 222.00 [M-H] ). NMR detects electronic effects of the fluorine substituent, such as deshielding at C-3 (δ 163.33, ) due to its strong electron-withdrawing nature . X-ray crystallography, though not explicitly reported for this compound, could resolve steric effects from the fluorophenyl group.
What contradictions exist in reported synthetic yields, and how can they be resolved?
Advanced
Discrepancies in yields (e.g., 60% vs. 65% for analogous compounds ) often stem from variations in purification methods. For example, recrystallization versus column chromatography may recover different product fractions. Systematic studies using Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading). Contradictions in melting points (e.g., 82–85°C vs. 252–254°C for derivatives ) may arise from polymorphic forms or impurities, necessitating differential scanning calorimetry (DSC) for clarification.
What biological targets are associated with this compound derivatives?
Basic
Derivatives of this scaffold show activity against viral enzymes. For example, pyrazolobenzothiazine derivatives incorporating the fluorophenyl-sulfonamide moiety inhibit hepatitis C virus (HCV) NS5B polymerase, with IC values <1 µM . The fluorine atom enhances binding via hydrophobic interactions and electron-deficient aromatic stacking .
Advanced
Structure-activity relationship (SAR) studies reveal that fluorination at the 3-position improves metabolic stability compared to non-fluorinated analogs. In HIV-1 research, the fluorine’s electronegativity modulates the compound’s binding to the trans-activation response (TAR) RNA, reducing off-target effects . Computational docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis assays .
What safety protocols are critical during synthesis and handling?
Basic
Use nitrile gloves and chemical goggles to prevent skin/eye contact with methanesulfonyl chloride (corrosive). Work in a fume hood to avoid inhaling volatile intermediates. Quench reactive byproducts (e.g., HCl) with cold sodium bicarbonate .
Advanced
For large-scale reactions, implement real-time gas monitoring (e.g., for SO emissions). Store the compound at 0–6°C in amber vials to prevent photodegradation . Dispose of waste via alkaline hydrolysis (pH >10) to neutralize sulfonamide residues .
How does the fluorine substituent influence spectroscopic and reactivity profiles?
Advanced
The fluorine atom induces pronounced - coupling in NMR (e.g., for aromatic protons ). Electron-withdrawing effects reduce the pKa of the sulfonamide NH, enhancing hydrogen-bonding capacity with biological targets . In reactivity, the fluorine directs electrophilic substitution to the para-position, complicating further functionalization. DFT calculations (e.g., Gaussian 16) model these electronic effects, guiding synthetic modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
